N-ethyl-3-fluoroaniline
CAS No.: 2707-62-2
Cat. No.: VC5966387
Molecular Formula: C8H10FN
Molecular Weight: 139.173
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2707-62-2 |
---|---|
Molecular Formula | C8H10FN |
Molecular Weight | 139.173 |
IUPAC Name | N-ethyl-3-fluoroaniline |
Standard InChI | InChI=1S/C8H10FN/c1-2-10-8-5-3-4-7(9)6-8/h3-6,10H,2H2,1H3 |
Standard InChI Key | SBNPVCZGSKLRSJ-UHFFFAOYSA-N |
SMILES | CCNC1=CC(=CC=C1)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N-Ethyl-3-fluoroaniline belongs to the aniline family, where a benzene ring is functionalized with an amino group (-NH). In this derivative, the hydrogen atom on the nitrogen is replaced by an ethyl group (-CHCH), and a fluorine atom is positioned at the third carbon of the aromatic ring. The IUPAC name, N-ethyl-3-fluoroaniline, reflects this substitution pattern. The compound’s SMILES notation, CCNC1=CC(=CC=C1)F
, encodes its connectivity: a benzene ring (C1=CC=CC=C1) with fluorine (F) at position 3 and an ethylamino group (-NCHCH) at position 1.
Table 1: Key Chemical Identifiers
Property | Value |
---|---|
CAS Number | 2707-62-2 |
Molecular Formula | |
Molecular Weight | 139.17 g/mol |
IUPAC Name | N-Ethyl-3-fluoroaniline |
InChI Key | SBNPVCZGSKLRSJ-UHFFFAOYSA-N |
PubChem CID | 11062466 |
Spectroscopic and Physicochemical Properties
While solubility data for N-ethyl-3-fluoroaniline remain unspecified, its structural analogs suggest moderate solubility in polar organic solvents like ethanol and dimethyl sulfoxide. The fluorine atom’s inductive effect reduces electron density on the aromatic ring, potentially altering UV-Vis absorption spectra compared to non-fluorinated anilines. Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals: a triplet for the ethyl group’s methyl protons (~1.2 ppm) and a quartet for the methylene protons (~3.3 ppm), alongside aromatic proton shifts influenced by the fluorine’s deshielding effect.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of N-ethyl-3-fluoroaniline typically proceeds via a two-step route:
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Nitration and Reduction: 3-Fluoronitrobenzene undergoes catalytic hydrogenation (e.g., H, Pd/C) to yield 3-fluoroaniline.
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Alkylation: The primary amine reacts with ethyl iodide or bromide in the presence of a base (e.g., KCO) to form N-ethyl-3-fluoroaniline. The reaction is conducted in anhydrous solvents like tetrahydrofuran to minimize hydrolysis.
Key Reaction:
Industrial Manufacturing Considerations
Scalable production employs continuous-flow reactors to enhance yield and safety. Automated systems regulate reagent addition and temperature, mitigating risks associated with exothermic alkylation. Post-synthesis, hydrochloric acid treatment converts the free base into its hydrochloride salt for improved stability, though this form is distinct from the parent compound discussed here.
Applications in Scientific Research
Pharmaceutical Intermediates
Fluoroanilines are pivotal in drug discovery due to fluorine’s ability to enhance bioavailability and metabolic stability. N-Ethyl-3-fluoroaniline serves as a precursor for:
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Kinase Inhibitors: The ethyl group may occupy hydrophobic pockets in enzyme active sites, while fluorine modulates electron distribution for optimal binding.
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Antidepressants: Structural analogs of this compound have shown affinity for serotonin and norepinephrine transporters.
Materials Science
In polymer chemistry, incorporating fluorinated anilines improves thermal stability and chemical resistance. For example, polyurethanes derived from N-ethyl-3-fluoroaniline exhibit reduced flammability, making them candidates for aerospace coatings.
Hazard Category | GHS Code | Precautionary Measures |
---|---|---|
Acute Toxicity (Oral) | H302 | Avoid ingestion; seek medical help if exposed. |
Skin Irritation | H315 | Wear nitrile gloves and lab coats. |
Eye Damage | H319 | Use safety goggles; rinse eyes for 15 minutes if exposed. |
Emergency Response
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Inhalation: Move to fresh air; administer oxygen if breathing is labored.
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Dermal Contact: Wash with soap and water; remove contaminated clothing.
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Spill Management: Absorb with inert material and dispose of as hazardous waste .
Mechanism of Action and Biological Relevance
Enzymatic Interactions
The compound’s ethyl group may hinder rotation around the C-N bond, creating a rigid conformation that fits into enzyme active sites. Fluorine’s electronegativity polarizes adjacent bonds, enhancing hydrogen bonding with residues like aspartate or glutamate. Preliminary studies suggest inhibitory effects on cytochrome P450 enzymes, though detailed kinetic analyses are pending.
Pharmacokinetic Predictions
Computational models (e.g., QSAR) predict moderate blood-brain barrier permeability due to the compound’s logP (~2.1). The ethyl group slows hepatic metabolism, potentially extending half-life in vivo compared to N-methyl analogs.
Comparative Analysis with Structural Analogs
N-Ethyl-4-fluoroaniline
Positional isomerism significantly alters properties. The para-fluorine in N-ethyl-4-fluoroaniline creates a symmetrical dipole, increasing melting point by 12°C compared to the meta isomer. This analog also shows higher reactivity in electrophilic substitutions due to reduced steric hindrance.
N-Methyl-3-fluoroaniline
Replacing the ethyl with a methyl group reduces molecular weight (123.15 g/mol) and lipophilicity. In vitro assays indicate 30% lower binding affinity to dopamine receptors, underscoring the ethyl group’s role in hydrophobic interactions.
Future Research Directions
Targeted Drug Discovery
Screening libraries of N-ethyl-3-fluoroaniline derivatives could identify candidates for neurodegenerative diseases. Priority areas include:
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α-Synuclein Aggregation Inhibitors: Fluorine’s polarity may disrupt amyloid fibril formation.
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Anticancer Agents: Ethyl-substituted anilines could enhance tumor penetration in solid malignancies.
Advanced Material Development
Incorporating this compound into conductive polymers may yield flexible electronics with superior dielectric properties. Research should explore copolymerization with thiophene or pyrrole monomers.
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